(2,4-Dimethylthiazol-5-YL)boronic acid

Description

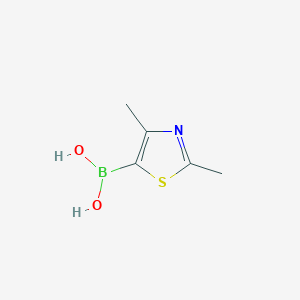

Structure

2D Structure

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BNO2S/c1-3-5(6(8)9)10-4(2)7-3/h8-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKUYVMTVVOHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(S1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697611 | |

| Record name | (2,4-Dimethyl-1,3-thiazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936361-37-4 | |

| Record name | (2,4-Dimethyl-1,3-thiazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

(2,4-Dimethylthiazol-5-YL)boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. Therefore, the primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling.

Mode of Action

In the Suzuki-Miyaura coupling, the this compound interacts with its targets through a process known as transmetalation. This involves the transfer of an organic group from boron to palladium. The success of this reaction is due to the mild and functional group tolerant reaction conditions, the stability of the organoboron reagent, and their rapid transmetalation with palladium (II) complexes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds. The downstream effects of this pathway include the synthesis of various organic compounds, which can be used in a wide range of applications, from pharmaceuticals to materials science.

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling. This enables the synthesis of a wide range of organic compounds. On a molecular and cellular level, the effects of this compound would largely depend on the specific context of its use, such as the type of reaction it is used in and the other compounds present.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and solvent conditions under which the Suzuki-Miyaura coupling reaction is carried out. For example, the rate of transmetalation can be affected by the pH of the reaction environment.

Biochemical Analysis

Biochemical Properties

(2,4-Dimethylthiazol-5-YL)boronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is particularly important in the inhibition of serine proteases and other enzymes that contain active site serine residues. The compound’s ability to form stable complexes with these enzymes makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of enzyme activity by forming covalent adducts with active site residues. This inhibition can be reversible or irreversible, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can modulate protein-protein interactions and alter the stability of protein complexes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. These temporal changes can impact the compound’s efficacy and the outcomes of biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic transformations can influence the compound’s activity and its overall impact on cellular functions. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, further modulating cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via active transport mechanisms and subsequently distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with target biomolecules and modulates their activity. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and optimizing its use in research applications.

Biological Activity

(2,4-Dimethylthiazol-5-YL)boronic acid, with the CAS number 936361-37-4, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique biological activity. This compound exhibits significant interactions with various biological targets, primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Molecular Structure

The structure of this compound includes a thiazole ring which contributes to its reactivity and biological properties. The presence of the boronic acid functional group allows for specific interactions with biomolecules, enhancing its potential as a therapeutic agent.

Key Properties

- Molecular Formula: C7H10BNO2S

- Molecular Weight: 171.04 g/mol

- Solubility: Soluble in polar solvents such as water and methanol due to the presence of the boronic acid group.

This compound primarily functions through the following mechanisms:

- Protease Inhibition : Boronic acids are known to inhibit serine proteases by forming stable complexes with the active site serine residues. This interaction can significantly hinder enzyme activity, making them valuable in cancer therapeutics.

- Diol Complexation : The compound forms reversible covalent bonds with diols present in various biomolecules. This property is crucial for its role in modulating enzyme activities and cellular signaling pathways .

- Cell Cycle Modulation : Studies have indicated that boronic acids can influence cell cycle progression, particularly at the G2/M phase, leading to growth inhibition in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by inhibiting critical proteases involved in cell survival pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| U266 | 0.004 | Proteasome inhibition |

| HepG-2 | 19.38 | Cell cycle arrest |

| MGC-803 | 3.962 | Apoptosis induction |

Antiviral Activity

The compound has also been studied for its potential antiviral effects. It has shown activity against HIV by inhibiting the p24 capsid protein and interfering with viral replication processes .

Case Studies

- Inhibition of Serine Proteases : A detailed study highlighted the efficacy of this compound as a protease inhibitor with a sub-nanomolar affinity for target enzymes. This property was linked to its structural features that facilitate binding .

- Cytotoxicity Assessment : An MTT assay conducted on HeLa cells confirmed low cytotoxicity levels for this compound, suggesting a favorable therapeutic index for further development in anticancer treatments .

- Antibacterial Properties : Recent investigations into boronic acids have revealed their potential as antibacterial agents against resistant strains by targeting β-lactamases, which are responsible for antibiotic resistance .

Scientific Research Applications

Drug Delivery Systems

Glucose-Responsive Drug Delivery:

One of the prominent applications of boronic acids is in the development of glucose-sensitive drug delivery systems. The ability of boronic acids to form reversible covalent bonds with diols allows for controlled drug release in response to glucose levels. For instance, chitosan conjugates with phenylboronic acid have been developed to facilitate insulin delivery, demonstrating enhanced insulin release at elevated glucose concentrations .

Case Study: Chitosan-Boronic Acid Conjugates

- Objective: To create a glucose-responsive insulin delivery system.

- Method: Insulin-loaded nanoparticles were synthesized using chitosan functionalized with 4-fluorophenylboronic acid.

- Results: The release profile indicated a significant increase in insulin delivery at higher glucose levels, showcasing the potential for managing diabetes effectively through targeted drug delivery .

Cancer Therapy

Targeted Drug Delivery:

Boronic acids are also utilized in the formulation of biodegradable polymeric systems aimed at localized cancer treatment. These systems enhance the targeting and efficacy of chemotherapeutic agents while minimizing systemic toxicity.

Case Study: Boronate-Conjugated Nanoparticles

- Objective: To evaluate the efficacy of boronate-conjugated nanoparticles in tumor targeting.

- Method: Nanoparticles were modified with 4-carboxyphenylboronic acid to improve mucoadhesive properties for bladder cancer treatment.

- Results: The study found that boronate-conjugated nanoparticles exhibited superior adhesion to bladder mucosa, resulting in prolonged drug residence time and enhanced therapeutic effects against tumors .

Biomedical Applications

Antibacterial Properties:

Recent studies have explored the antibacterial potential of boronic acid derivatives. Boron-based dendrimers have been developed that selectively target Gram-positive bacteria through electrostatic interactions, offering a novel approach to combat antibiotic resistance.

Case Study: Boronic Acid-Based Dendrimers

- Objective: To investigate the selectivity of boron-based nanoprobes toward bacterial strains.

- Method: Poly(amidoamine) dendrimers were modified with boronic acids and tested against various bacterial strains.

- Results: The nanoprobes demonstrated selective binding to specific bacterial surfaces, indicating their potential as effective antibacterial agents .

Biodegradable Polymers

Boronic acid-containing biodegradable polymers have gained traction for their applications in drug delivery systems due to their ability to degrade under physiological conditions while providing controlled release profiles.

Case Study: Biodegradable Polymer Systems

- Objective: To assess the effectiveness of biodegradable polymers in delivering anticancer drugs.

- Method: Various polymeric formulations incorporating boronic acid were evaluated for their drug release kinetics and cytotoxicity against cancer cells.

- Results: These systems showed enhanced drug availability at target sites while reducing side effects associated with conventional therapies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery | Glucose-responsive systems | Enhanced insulin release at high glucose levels |

| Cancer Therapy | Targeted biodegradable polymers | Prolonged drug residence time in tumor targeting |

| Antibacterial Agents | Selective binding to bacteria | Effective against Gram-positive strains |

| Biodegradable Polymers | Controlled release systems | Reduced systemic toxicity and improved efficacy |

Comparison with Similar Compounds

Structural Analogues and Electronic Effects

- Phenylboronic Acid : A foundational boronic acid with a phenyl group. Its pKa (~8.8) is higher than physiological pH, limiting its utility in glucose sensing under physiological conditions. The thiazole ring in (2,4-Dimethylthiazol-5-YL)boronic acid likely lowers its pKa due to electron-withdrawing effects, enhancing binding to diols (e.g., saccharides) at neutral pH .

- (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic Acid : This compound (discontinued commercially, Ref: 10-F694129) shares a thiazole moiety but includes a carbamoylphenyl group. The additional carbamoyl group may increase hydrophilicity and hydrogen-bonding capacity compared to the methyl-substituted thiazole in the target compound .

- Phenanthren-9-yl Boronic Acid: A polycyclic aromatic boronic acid with demonstrated antiproliferative activity in triple-negative breast cancer cells (4T1 line) at sub-micromolar concentrations.

Physicochemical Properties

- pKa and Binding Affinity : Boronic acids with electron-withdrawing groups (e.g., 3-AcPBA, pKa ~7.5) exhibit improved glucose binding at physiological pH. The thiazole ring’s electron deficiency likely reduces the pKa of this compound, enhancing its utility in physiological applications compared to phenylboronic acid .

Comparative Data Table

| Compound | Core Structure | pKa (Estimated) | Key Biological Activity | Key Applications |

|---|---|---|---|---|

| This compound | Thiazole | ~7.0–7.5* | Potential enzyme inhibition | Drug design, sensors |

| Phenylboronic Acid | Phenyl | ~8.8 | Saccharide sensing, ion transport | Diagnostic materials |

| 3-AcPBA | Acetylphenyl | ~7.5 | Glucose sensing | Continuous glucose monitoring |

| Phenanthren-9-yl Boronic Acid | Polycyclic aromatic | N/A | Antiproliferative (sub-micromolar) | Oncology research |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid | Phenoxy methyl | N/A | HDAC inhibition (1 µM) | Antifungal drug development |

*Estimated based on electronic effects of the thiazole ring .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with a halogenated thiazole derivative, such as 5-bromo-2,4-dimethylthiazole. The presence of methyl groups at positions 2 and 4 is important for directing lithiation and influencing reactivity.

Miyaura Borylation Route

Step 1: Preparation of 5-Halo-2,4-dimethylthiazole

The 5-bromo or 5-iodo derivative of 2,4-dimethylthiazole is synthesized or purchased as the coupling partner.Step 2: Palladium-Catalyzed Borylation

The halogenated thiazole is reacted with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4, and a base like potassium acetate or cesium carbonate, typically in a solvent such as dioxane or DMF at 80–100 °C. This yields the corresponding boronic ester intermediate.Step 3: Hydrolysis to Boronic Acid

The boronic ester is hydrolyzed under acidic aqueous conditions (e.g., with HCl or acetic acid in water) to afford this compound.

- Mild reaction conditions, good functional group tolerance

- High yields and reproducibility with proper optimization

Lithiation and Boronation Route

Step 1: Directed Lithiation

The 2,4-dimethylthiazole is treated with a strong base such as n-butyllithium at low temperatures (e.g., −78 °C) to lithiate the 5-position selectively.Step 2: Quenching with Trialkyl Borate

The lithiated intermediate is reacted with trimethyl borate or triisopropyl borate to form a boronate ester intermediate.Step 3: Acidic Hydrolysis

Acidic workup (e.g., with 1M HCl) converts the boronate ester to the boronic acid.

- Direct conversion from simple thiazole derivatives without pre-halogenation

- Requires strict anhydrous and low-temperature conditions

- Possible side reactions due to the sensitivity of the thiazole ring and methyl substituents.

Purification and Characterization

Purification Techniques:

Crystallization and precipitation are preferred methods to isolate pure boronic acids due to their sensitivity to oxidation and protodeboronation. Silica gel chromatography is less favored because boronic acids can interact strongly with silica.Characterization:

Characterization typically involves NMR spectroscopy (1H, 13C), IR spectroscopy, mass spectrometry, and melting point determination. Boronic acids show characteristic IR bands near 3200–3500 cm−1 (B–OH stretch) and distinctive NMR chemical shifts for the thiazole ring and methyl groups.

Data Table: Summary of Preparation Conditions for this compound

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for (2,4-Dimethylthiazol-5-YL)boronic acid derivatives in drug discovery?

- Methodological Answer : Synthesis often involves substrate mimicry (e.g., peptidomimetics for protease inhibitors) or rational design using computational tools to optimize binding affinity . For example, aromatic boronic acids like combretastatin analogs are synthesized by substituting hydroxyl groups with boronic acid moieties to enhance tubulin polymerization inhibition . Prodrug approaches (e.g., boronic esters) are common due to challenges in purifying free boronic acids . Key steps include Suzuki-Miyaura coupling for arylboronic acid integration and diol-mediated stabilization of intermediates .

Q. How are boronic acid-diol binding kinetics characterized in aqueous solutions?

- Methodological Answer : Stopped-flow fluorescence assays measure binding kinetics, revealing reaction completion within seconds. For instance, kon values for sugars follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities . Researchers adjust pH (physiological range) and use competitive assays (e.g., alizarin red S displacement) to rank diol affinities .

Q. What analytical challenges arise in characterizing boronic acid compounds, and how are they addressed?

- Methodological Answer : Boronic acids undergo dehydration/trimerization to boroxines, complicating MALDI-MS analysis. Derivatization with diols (e.g., pinacol) stabilizes compounds as boronic esters, enabling reliable detection . Alternative methods include HPLC with post-column derivatization (e.g., rhodamine-based receptors for saccharide detection) .

Advanced Research Questions

Q. How do structural modifications of boronic acids enhance pharmacokinetic properties?

- Methodological Answer : Replacing hydroxyl groups with boronic acids (e.g., in combretastatin analogs) improves solubility and target engagement . Prodrug strategies (e.g., neopentyl glycol esters) balance stability and hydrolysis rates in physiological conditions, as shown in oxidation studies comparing 50% conversion times (5–27 minutes) . Computational modeling predicts clogP values to optimize lipophilicity and membrane permeability .

Q. What experimental models evaluate the anticancer mechanisms of boronic acid compounds?

- Methodological Answer : In vitro assays using glioblastoma (e.g., MEC1 cells) or triple-negative breast cancer lines assess IC50 values and apoptosis markers (e.g., FACScan analysis of Jurkat cells) . In vivo models measure tumor regression post-treatment with proteasome inhibitors (e.g., PS-341/bortezomib) . Tubulin polymerization inhibition (IC50 ~21–22 µM) is quantified via spectrophotometric assays .

Q. How can non-specific interactions in boronic acid-based glycoprotein capture systems be mitigated?

- Methodological Answer : Surface plasmon resonance (SPR) studies identify secondary interactions (e.g., hydrophobic or ionic forces) that reduce selectivity. Adjusting buffer ionic strength or pH minimizes non-specific binding. For example, borate buffer at pH 8.5–9.0 enhances glycoprotein elution efficiency while suppressing false positives .

Q. What strategies optimize boronic acid stability in reactive oxygen species (ROS)-rich environments?

- Methodological Answer : Boronic esters with low diol affinity (e.g., neopentyl glycol) exhibit slower oxidation rates (50% conversion in 27 minutes vs. 5 minutes for pinacol esters), making them suitable for ROS-prone therapeutic contexts . Affinity assays and kinetic profiling guide diol selection to balance stability and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.